(2R)-1-Benzoylazetidine-2-carboxylic acid
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Overview
Description
(2R)-1-Benzoylazetidine-2-carboxylic acid is a chiral azetidine derivative with a benzoyl group attached to the nitrogen atom and a carboxylic acid group at the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-Benzoylazetidine-2-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of N-benzoyl-2-aminoethanol with a suitable dehydrating agent to form the azetidine ring. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-Benzoylazetidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The benzoyl group can be reduced to form the corresponding amine.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield corresponding ketones or aldehydes, while reduction of the benzoyl group may yield primary amines.
Scientific Research Applications
(2R)-1-Benzoylazetidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-1-Benzoylazetidine-2-carboxylic acid involves its interaction with specific molecular targets. The benzoyl group can interact with proteins or enzymes, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-Benzoylazetidine-2-carboxylic acid: The enantiomer of (2R)-1-Benzoylazetidine-2-carboxylic acid with similar properties but different biological activity.
1-Benzoylazetidine-3-carboxylic acid: A structural isomer with the carboxylic acid group at the third carbon.
N-Benzoyl-2-aminopropanoic acid: A related compound with a different ring structure.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both a benzoyl group and a carboxylic acid group. This combination of features makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
255883-14-8 |
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Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
(2R)-1-benzoylazetidine-2-carboxylic acid |
InChI |
InChI=1S/C11H11NO3/c13-10(8-4-2-1-3-5-8)12-7-6-9(12)11(14)15/h1-5,9H,6-7H2,(H,14,15)/t9-/m1/s1 |
InChI Key |
XVZNEKFPDOZMER-SECBINFHSA-N |
Isomeric SMILES |
C1CN([C@H]1C(=O)O)C(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1CN(C1C(=O)O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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